
1-(4-Tert-butylphenyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Tert-butylphenyl)prop-2-yn-1-one” is a chemical compound with the molecular formula C13H14O . It has a molecular weight of 186.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Molecular Structure Analysis
The InChI code for “1-(4-Tert-butylphenyl)prop-2-yn-1-one” is 1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 .
Physical And Chemical Properties Analysis
“1-(4-Tert-butylphenyl)prop-2-yn-1-one” is a powder . The storage temperature is room temperature . The boiling point is not specified .
Aplicaciones Científicas De Investigación
Fluorination Chemistry
One notable application is in the development of deoxofluorinating agents with high thermal stability and resistance to aqueous hydrolysis. 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, demonstrates superior utility as a deoxofluorinating agent compared to traditional reagents. Its diverse fluorination capabilities, including the conversion of non-enolizable carbonyls and carboxylic groups to CF(2) and CF(3) groups, respectively, highlight its potential in academic and industrial fluorination chemistry (Umemoto et al., 2010).
Ligand Synthesis for Low-Coordinate Phosphorus Centers
Research has explored sterically encumbered systems for synthesizing compounds with two p-phenylene-bridged phosphorus centers. Tetraarylphenyls, including compounds with p-tert-butylphenyl groups, serve as ligands in the synthesis of materials with unique phosphorus centers. These compounds facilitate novel reactions, such as the production of bis(phosphaalkenes) and bis(diphosphene), showcasing their importance in synthesizing complex phosphorus-containing structures (Shah et al., 2000).
Human Biomonitoring
The use of 2-(4-tert-butylbenzyl)propionaldehyde, also known as lysmeral, a fragrance chemical, has been studied through human biomonitoring. Analysis of urine samples revealed exposure trends and provided insights into potential health risks, emphasizing the need for continuous monitoring and evaluation of chemical exposure (Scherer et al., 2020).
Light Emitting Devices
Innovations in materials for light emitting devices include the synthesis of novel green light-emitting 1,3,4-oxadiazole derivatives. These compounds exhibit strong fluorescence resonance energy transfer (FRET) efficiency when paired with ZnSe/ZnS quantum dots, indicating their potential in developing high-efficiency light-emitting devices (Pujar et al., 2017).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology provides an efficient route to synthesize highly enantioenriched amines, including amino acids and amino alcohols, demonstrating the importance of tert-butylphenyl derivatives in asymmetric synthesis (Ellman et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
The mode of action of 1-(4-Tert-butylphenyl)prop-2-yn-1-one is currently unknown due to the lack of research on this specific compound. It is known that the compound contains a propynone group, which may interact with various biological targets through covalent bonding .
Pharmacokinetics
The compound’s molecular weight (18625 g/mol ) suggests that it may be absorbed and distributed throughout the body. The presence of the propynone group could also influence its metabolic stability and excretion .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUVSDHWKYMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)prop-2-yn-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)

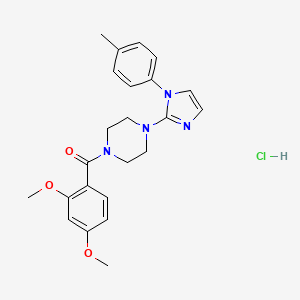
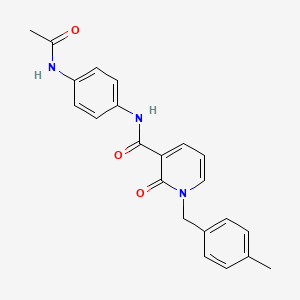
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)
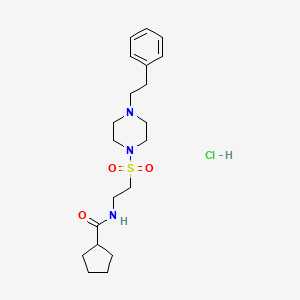
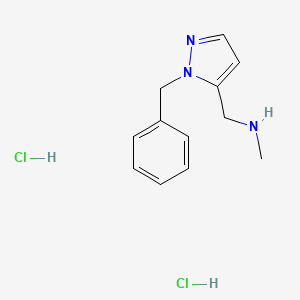
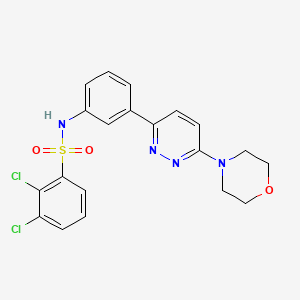
![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)
![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)